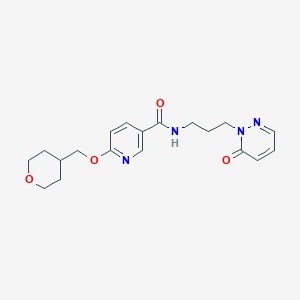

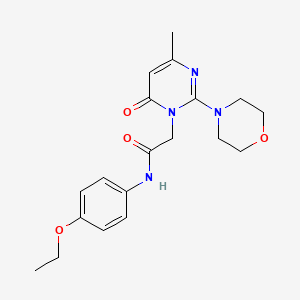

Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of base-catalyzed reactions with dimethyl oxalate . The reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride (Tf 2 O) in the presence of Et 3 N has been reported to afford bis(triflate) .Chemical Reactions Analysis

The Malonic Ester Synthesis is a common reaction involving compounds similar to “Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate”. This process involves deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, decarboxylation of the carboxylic acid to give an enol, and tautomerization of the resulting enol to a carboxylic acid .Scientific Research Applications

Chemical Synthesis and Reactions

Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate, as an intermediate in chemical synthesis, has been involved in various reactions and transformations. The compound's reactivity has been explored in the context of hydrolysis and its potential tautomerism between enamine and ketimine forms, elucidating the pathways it may undergo when interacting with other chemical entities (Iwanami et al., 1964). Its applications span across dye, medicine, and pesticide industries, signifying its role as a crucial organic intermediate. Despite its extensive use, existing production methodologies pose challenges like low yield, high cost, and environmental concerns, urging the development of more efficient synthesis methods (Hunsheng & Heng, 2014).

Role in Heterocyclic Chemistry

The compound also finds significance in heterocyclic chemistry, where it serves as a precursor or an intermediary in synthesizing various heterocyclic structures. These structures are central to developing pharmaceuticals and other chemical entities with potential biological activities. For instance, the synthesis of pyridinedicarboxylic acid derivatives and their subsequent reactions have been a subject of interest, uncovering pathways to novel compounds and exploring their chemical behavior under different conditions (Balogh et al., 1986).

Biological Activities and Applications

Furthermore, the compound's derivatives have exhibited biological activities, including analgesic effects, highlighting its potential in drug discovery and pharmaceutical applications. The synthesis of these derivatives, their pharmacological evaluation, and the exploration of their biological effects underscore the compound's relevance in medicinal chemistry (Kulakov et al., 2017).

properties

IUPAC Name |

diethyl 2-(2-acetylhydrazinyl)-6-oxo-1H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6/c1-4-21-12(19)8-6-9(13(20)22-5-2)11(18)14-10(8)16-15-7(3)17/h6H,4-5H2,1-3H3,(H,15,17)(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYAZUUNMVSOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(NC1=O)NNC(=O)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)

![N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2588522.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2588527.png)